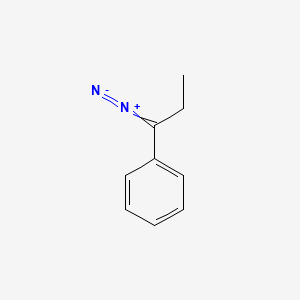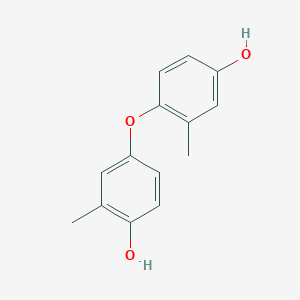
9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo- is a chemical compound with the molecular formula C14H8O3S. It is a derivative of thioxanthene, characterized by the presence of a carboxylic acid group at the 2-position and a methyl group at the 7-position. This compound is notable for its unique structure, which includes a sulfur atom in the thioxanthene ring, contributing to its distinct chemical properties .
Métodos De Preparación
The synthesis of 9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate thioxanthene derivative.
Reaction Conditions: The carboxylation reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydroxide.
Industrial Production: On an industrial scale, the compound can be produced using a continuous flow reactor, which allows for precise control of reaction parameters and efficient production.
Análisis De Reacciones Químicas
9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thioxanthene derivatives with reduced functional groups.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles, forming esters or amides.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe to study the interactions of sulfur-containing compounds with biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo- involves its interaction with specific molecular targets. The sulfur atom in the thioxanthene ring plays a crucial role in its activity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
When compared to other thioxanthene derivatives, 9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo- stands out due to its unique substitution pattern. Similar compounds include:
9H-Thioxanthene-2-carboxylic acid: Lacks the methyl group at the 7-position, resulting in different chemical properties.
9H-Thioxanthene-4-carboxylic acid, 9-oxo-: Has the carboxylic acid group at the 4-position, leading to variations in reactivity and applications.
Propiedades
Número CAS |
51907-72-3 |
|---|---|
Fórmula molecular |
C15H10O3S |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
7-methyl-9-oxothioxanthene-2-carboxylic acid |
InChI |
InChI=1S/C15H10O3S/c1-8-2-4-12-10(6-8)14(16)11-7-9(15(17)18)3-5-13(11)19-12/h2-7H,1H3,(H,17,18) |
Clave InChI |
NQNPZSLDMJIDRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


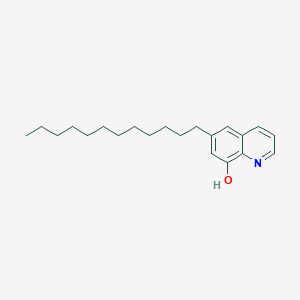
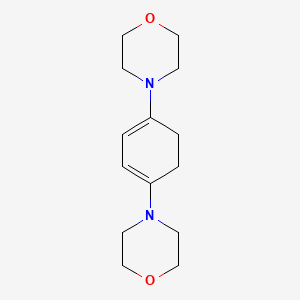

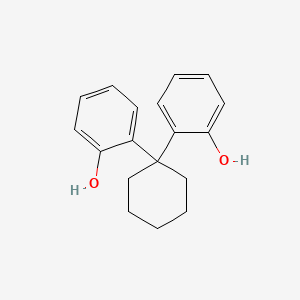
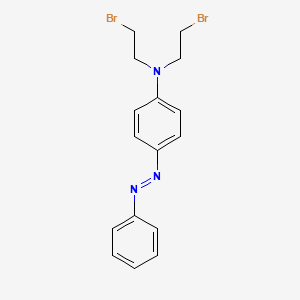
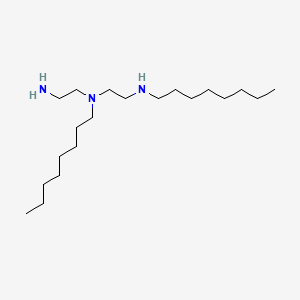
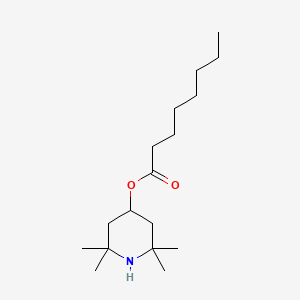
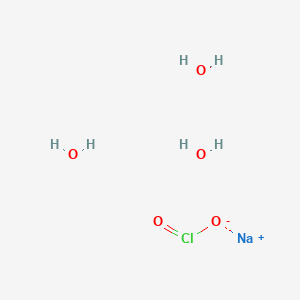
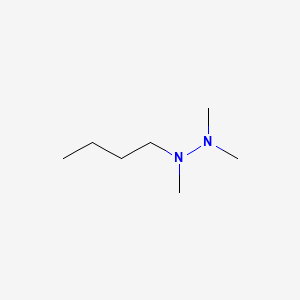
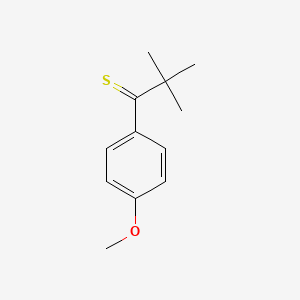
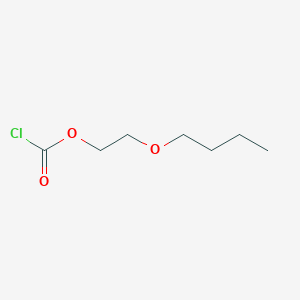
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
